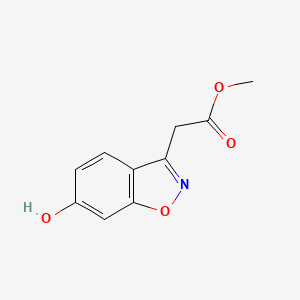

Methyl 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetate

Description

Properties

IUPAC Name |

methyl 2-(6-hydroxy-1,2-benzoxazol-3-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4/c1-14-10(13)5-8-7-3-2-6(12)4-9(7)15-11-8/h2-4,12H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNXFCPRDRVBCIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=NOC2=C1C=CC(=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"Methyl 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetate" chemical properties

An In-depth Technical Guide to the Chemical Properties and Synthesis of Methyl 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetate

This guide provides a comprehensive technical overview of this compound, a specialized derivative of the medicinally significant 1,2-benzisoxazole scaffold. As this compound is not extensively documented in commercial or academic literature, this document serves as a predictive and instructional resource for researchers, scientists, and drug development professionals. The information herein is synthesized from established chemical principles and extrapolated from data on structurally related analogues.

Introduction and Strategic Overview

The 1,2-benzisoxazole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from antipsychotic to antimicrobial and anticancer treatments.[1][2][3][4] Its rigid, planar structure and specific electronic properties allow for precise interactions with biological targets. The title compound, this compound, introduces two key functional groups onto this core: a phenolic hydroxyl group at the 6-position and a methyl acetate moiety at the 3-position.

-

The 6-hydroxy group is of particular interest as phenolic moieties can significantly influence a molecule's pharmacokinetic profile (solubility, metabolism) and pharmacodynamic activity, often by participating in hydrogen bonding with enzyme or receptor active sites. Studies on related structures, such as 3,6-dihydroxy-1,2-benzisoxazole, have demonstrated that a hydroxyl group at this position is crucial for potent antibacterial activity.[5]

-

The 3-methyl acetate group provides a versatile handle for further chemical modification. The ester can be hydrolyzed to the corresponding carboxylic acid, which is a common intermediate for forming amides or other derivatives. This position is frequently functionalized in known benzisoxazole-based drugs.[6]

This guide will detail the predicted physicochemical properties, propose robust synthetic pathways, outline expected spectroscopic signatures for structural confirmation, and discuss the potential reactivity and biological relevance of this target molecule.

Predicted Physicochemical Properties

A summary of the predicted physicochemical properties for this compound is presented below. These values are calculated based on its chemical structure.

| Property | Predicted Value |

| Chemical Formula | C₁₀H₉NO₄ |

| Molecular Weight | 207.18 g/mol |

| Appearance | Likely a white to off-white or light tan solid. |

| Solubility | Expected to be soluble in polar organic solvents such as methanol, ethanol, DMSO, and DMF. Limited solubility in water, though the phenolic group may impart slight aqueous solubility, particularly at higher pH. |

| Stability | The 1,2-benzisoxazole ring is generally stable under neutral and acidic conditions but can be susceptible to ring-opening under strong alkaline conditions.[7] The ester functionality is prone to hydrolysis under both acidic and basic conditions. The phenolic hydroxyl group is susceptible to oxidation. Storage under an inert atmosphere is recommended. |

| pKa | The phenolic proton is expected to have a pKa around 9-10, typical for substituted phenols. The α-protons on the methylene bridge are weakly acidic. |

Proposed Synthesis Methodologies

The synthesis of this compound can be approached through several strategic routes. The most common and versatile method for constructing the 1,2-benzisoxazole core involves the cyclization of an appropriately substituted o-hydroxy ketoxime.[6] An alternative pathway leverages a known intermediate used in the synthesis of the anticonvulsant drug Zonisamide.[2][8][9][10]

Methodology A: Synthesis via o-Hydroxy Ketoxime Cyclization

This classic approach involves the formation of the benzisoxazole ring from a phenolic precursor. The key steps are the synthesis of a dihydroxybenzoyl derivative, oximation, and subsequent cyclization.

Diagram 1: Synthetic pathway via o-hydroxy ketoxime.

-

Synthesis of 2',5'-Dihydroxyacetophenone oxime:

-

To a solution of 2',5'-dihydroxyacetophenone (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents).

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into ice-cold water.

-

Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the oxime.

-

-

Synthesis of 6-Hydroxy-3-methyl-1,2-benzisoxazole:

-

Dissolve the 2',5'-dihydroxyacetophenone oxime (1 equivalent) in a suitable high-boiling solvent such as pyridine or N,N-dimethylformamide (DMF).

-

Heat the solution to reflux (typically 120-150 °C) for 4-8 hours. The base catalyzes the intramolecular cyclization with the elimination of water.[6]

-

After cooling, pour the reaction mixture into dilute hydrochloric acid to neutralize the base and precipitate the product.

-

Filter the solid, wash thoroughly with water, and purify by recrystallization or column chromatography (silica gel, ethyl acetate/hexane gradient).

-

-

Synthesis of this compound:

-

Prepare a solution of lithium diisopropylamide (LDA) (1.1 equivalents) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., Argon).

-

Add a solution of 6-hydroxy-3-methyl-1,2-benzisoxazole (1 equivalent) in anhydrous THF dropwise to the LDA solution, maintaining the temperature at -78 °C. This deprotonates the methyl group at the 3-position.[7]

-

Stir the resulting anion solution for 30-60 minutes at -78 °C.

-

Add methyl bromoacetate (1.2 equivalents) dropwise.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the final compound.

-

Methodology B: Synthesis from a Substituted 4-Hydroxycoumarin

This approach leverages the known conversion of 4-hydroxycoumarins to 1,2-benzisoxazole-3-acetic acids, which are key intermediates in pharmaceutical synthesis.[1][2]

Diagram 2: Synthetic pathway via 4-hydroxycoumarin derivative.

-

Synthesis of 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetic acid:

-

Suspend 6-hydroxy-4-hydroxycoumarin (1 equivalent) in an aqueous or alcoholic solution.

-

Add a base such as potassium carbonate (2-3 equivalents) followed by hydroxylamine hydrochloride (1.5-2 equivalents).[2]

-

Heat the mixture to reflux (typically 60-100 °C) for several hours until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction mixture to room temperature and carefully acidify with a mineral acid (e.g., 2M HCl) to a pH of ~2-3.

-

The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry to yield the carboxylic acid intermediate.

-

-

Synthesis of this compound (Fischer Esterification):

-

Suspend the 2-(6-hydroxy-1,2-benzisoxazol-3-yl)acetic acid (1 equivalent) in an excess of methanol.

-

Add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%).

-

Reflux the mixture for 4-12 hours, monitoring by TLC.

-

After cooling, neutralize the excess acid with a mild base, such as a saturated solution of sodium bicarbonate.

-

Extract the product into ethyl acetate. Wash the organic phase with water and brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.

-

Purify the residue by column chromatography or recrystallization to obtain the target ester.

-

Predicted Spectroscopic Signatures for Characterization

Accurate structural elucidation is paramount. The following section details the predicted spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aromatic Protons | ~7.4-7.6 | d | 1H | H-4 |

| ~6.9-7.1 | dd | 1H | H-5 | |

| ~6.8-7.0 | d | 1H | H-7 | |

| Phenolic Proton | ~9.5-10.5 | br s | 1H | 6-OH |

| Methylene Protons | ~3.9-4.1 | s | 2H | -CH₂- |

| Methyl Protons | ~3.7-3.8 | s | 3H | -OCH₃ |

-

Rationale: The aromatic protons (H-4, H-5, H-7) will form a three-spin system. H-4 will be a doublet coupled to H-5. H-5 will be a doublet of doublets, coupled to both H-4 and H-7. H-7 will be a doublet coupled to H-5. The phenolic proton will be a broad singlet, and its chemical shift may vary with concentration and solvent. The methylene and methyl protons of the acetate group will appear as sharp singlets.

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment |

| Carbonyl Carbon | ~170-172 | C=O |

| Aromatic Carbons | ~163-165 | C-7a (C-O) |

| ~158-160 | C-3 (C-N) | |

| ~155-157 | C-6 (C-OH) | |

| ~120-125 | C-4 | |

| ~115-120 | C-3a | |

| ~110-115 | C-5 | |

| ~100-105 | C-7 | |

| Methoxy Carbon | ~52-54 | -OCH₃ |

| Methylene Carbon | ~30-35 | -CH₂- |

-

Rationale: The chemical shifts are predicted based on the known values for substituted benzisoxazoles and the electronic effects of the substituents.[11] The carbons directly attached to heteroatoms (C-3, C-6, C-7a) will be the most downfield among the aromatic signals. The carbonyl carbon will be the most downfield signal overall.

Mass Spectrometry (MS)

-

Method: Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Predicted Molecular Ion (M⁺˙): m/z = 207.05 (for C₁₀H₉NO₄).

-

Key Fragmentation Patterns:

-

Loss of the methoxy group (-•OCH₃): m/z = 176

-

Loss of the carbomethoxy group (-•COOCH₃): m/z = 148

-

Decarboxylation after ester cleavage: Loss of CO₂ from the acid fragment.

-

Ring fragmentation of the benzisoxazole core, a common pathway for such heterocycles.[11]

-

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3500 | Broad, Strong | O-H stretch (phenolic, hydrogen-bonded) |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch (-CH₂-, -CH₃) |

| 1730-1750 | Strong | C=O stretch (ester) |

| 1500-1620 | Strong to Medium | C=C and C=N stretches (aromatic and isoxazole rings)[12] |

| 1200-1300 | Strong | C-O stretch (ester and phenol) |

| ~800-900 | Strong | C-H out-of-plane bending (indicative of substitution pattern) |

-

Rationale: The spectrum will be dominated by a strong, broad peak for the hydroxyl group and a sharp, strong peak for the ester carbonyl. The fingerprint region below 1500 cm⁻¹ will show a complex pattern characteristic of the substituted benzisoxazole ring system.[13][14][15]

Potential Biological Activity and Chemical Reactivity

Biological Relevance

The benzisoxazole scaffold is a cornerstone of many CNS-active drugs. However, the introduction of a 6-hydroxy group suggests exploration in other therapeutic areas.

-

Antimicrobial Activity: As noted, 3,6-dihydroxy-1,2-benzisoxazole shows potent activity against multi-drug resistant bacteria.[5] The title compound is a direct analogue and warrants screening for antibacterial and antifungal properties.

-

Anticancer and Anti-inflammatory Activity: Various substituted benzisoxazoles have demonstrated anticancer and anti-inflammatory effects.[3][16][17] The phenolic group could contribute to antioxidant activity, which is often linked to these therapeutic effects.

Chemical Reactivity

The molecule possesses three primary reactive sites: the phenolic hydroxyl group, the ester, and the C-H bonds of the methylene bridge.

-

Phenolic -OH: This group can undergo O-alkylation or O-acylation to generate a library of derivatives for structure-activity relationship (SAR) studies.

-

Ester Group: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines (using standard peptide coupling reagents like HATU or EDC) to form amides.

-

Methylene Bridge: The α-protons are weakly acidic and could potentially be involved in further functionalization under strong basic conditions.

Conclusion

This compound represents a novel and synthetically accessible derivative of the pharmacologically important 1,2-benzisoxazole family. While direct experimental data is scarce, this guide provides a robust framework based on established chemical precedent for its synthesis, characterization, and potential applications. The proposed synthetic routes are versatile and rely on well-documented chemical transformations, offering a clear path for researchers to produce this compound for further investigation in drug discovery and materials science. The predicted spectroscopic data provides a reliable benchmark for structural verification. The unique combination of a phenolic hydroxyl and a modifiable ester side chain makes this compound a highly attractive target for generating new chemical entities with potentially significant biological activity.

References

- WO2003020708A1 - Zonisamide intermediate and synthesis - Google Patents. [URL: https://patents.google.

- US20060014814A1 - Derivatives of 1,2-benzisoxazole-3-methane sulfonic acid as novel intermediates for the synthesis of zonisamide - Google Patents. [URL: https://patents.google.

- WO2002070495A1 - Process for the preparation of 1,2-benzisoxazole-3-acetic acid - Google Patents. [URL: https://patents.google.

- Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. (2015). International Journal of ChemTech Research. [URL: Not available]

- Spectroscopic Characterization of 1,2-Benzisoxazole: A Technical Guide - Benchchem. [URL: https://www.benchchem.com/product/b1129]

- Product Class 10: 1,2-Benzisoxazoles and Related Compounds. Science of Synthesis. [URL: Not available]

- CA2440030A1 - Process for the preparation of 1,2-benzisoxazole-3-acetic acid - Google Patents. [URL: https://patents.google.

- WO2004020419A1 - Novel sulfonation method for zonisamide intermediate in zonisamide synthesis and their novel crystal forms - Google Patents. [URL: https://patents.google.

- Synthesis of zonisamide carried out in the present work. - ResearchGate. [URL: https://www.researchgate.net/figure/Synthesis-of-zonisamide-carried-out-in-the-present-work_fig1_328379483]

- US7375233B2 - Process for the preparation of zonisamide and the intermediates thereof - Google Patents. [URL: https://patents.google.

- On 1 2 Benzisoxazole 3 Acetic Acid - Ethanol - Scribd. [URL: https://www.scribd.com/document/264958618/On-1-2-Benzisoxazole-3-Acetic-Acid]

- Synthesis and biological evaluation of 3-substituted 1,2-benzisoxazole derivatives for antimicrobial activity | Request PDF - ResearchGate. [URL: https://www.researchgate.

- A simple and efficient method for the synthesis of 1,2-benzisoxazoles: A series of its potent acetylcholinesterase inhibitors. Indian Journal of Chemistry. [URL: Not available]

- Benzisoxazole synthesis - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/benzisoxazoles.shtm]

- Overview on Diverse Biological Activities of Benzisoxazole Derivatives - ResearchGate. [URL: https://www.researchgate.

- Identification of a Bacteria-produced Benzisoxazole with Antibiotic Activity against Multi-drug Resistant Acinetobacter - DigitalCommons@URI. [URL: https://digitalcommons.uri.edu/gsc/12/]

- Benzisoxazole Derivatives : Synthesis and Their Therapeutic Significance in Medicinal Chemistry - ResearchGate. [URL: https://www.researchgate.net/publication/38093809_Benzisoxazole_Derivatives_Synthesis_and_Their_Therapeutic_Significance_in_Medicinal_Chemistry]

- Benzoxazole: Synthetic Methodology and Biological Activities.

- Synthesis and Biological activities of 1,2-Benzisoxazoles and their N- Glucosides. Journal of Chemical and Pharmaceutical Research. [URL: Not available]

- Benzisoxazole - Wikipedia. [URL: https://en.wikipedia.org/wiki/Benzisoxazole]

- Infrared Spectra of Hydroxy-aromataic Organic Compounds - Google Books. [URL: https://books.google.com/books?id=k_E4AAAAIAAJ&pg=PA3]

- RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. Chemistry of Heterocyclic Compounds. [URL: Not available]

- Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4165415/]

- Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2841961/]

- N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide - MDPI. [URL: https://www.mdpi.com/1422-8599/2005/3/M408]

- 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [URL: https://pressbooks.online.ucf.

- The infrared absorption spectra of some aromatic hydroxy-ketones - ResearchGate. [URL: https://www.researchgate.

- Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5488339/]

- Synthesis of new benzisoxazole derivatives and their antimicrobial, antioxidant and anti-inflammatory activities | European Journal of Chemistry. [URL: https://www.eurjchem.com/index.php/eurjchem/article/view/100]

- 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax. [URL: https://openstax.

Sources

- 1. WO2002070495A1 - Process for the preparation of 1,2-benzisoxazole-3-acetic acid - Google Patents [patents.google.com]

- 2. CA2440030A1 - Process for the preparation of 1,2-benzisoxazole-3-acetic acid - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. isca.me [isca.me]

- 5. digitalcommons.uri.edu [digitalcommons.uri.edu]

- 6. e-journals.in [e-journals.in]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. WO2003020708A1 - Zonisamide intermediate and synthesis - Google Patents [patents.google.com]

- 9. US20060014814A1 - Derivatives of 1,2-benzisoxazole-3-methane sulfonic acid as novel intermediates for the synthesis of zonisamide - Google Patents [patents.google.com]

- 10. US7375233B2 - Process for the preparation of zonisamide and the intermediates thereof - Google Patents [patents.google.com]

- 11. benchchem.com [benchchem.com]

- 12. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 13. Infrared Spectra of Hydroxy-aromataic Organic Compounds - Willis Beckering, Walter W. Fowkes - Google Books [books.google.com.sg]

- 14. researchgate.net [researchgate.net]

- 15. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 16. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis of new benzisoxazole derivatives and their antimicrobial, antioxidant and anti-inflammatory activities | European Journal of Chemistry [eurjchem.com]

"Methyl 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetate" CAS number 34173-07-4

An In-Depth Technical Guide to Methyl 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetate (CAS: 34173-07-4)

This guide provides an in-depth technical overview of this compound, a pivotal chemical intermediate in modern pharmaceutical manufacturing. We will move beyond a simple recitation of facts to explore the causality behind its synthesis, its critical role in the production of major antipsychotic medications, and the rigorous analytical methods required to validate its quality.

Introduction and Strategic Importance

This compound is a fine chemical intermediate whose significance is intrinsically linked to the synthesis of Paliperidone (9-hydroxyrisperidone).[1] Paliperidone is a widely used second-generation antipsychotic agent for the treatment of schizophrenia.[1] The structural integrity and purity of this precursor are paramount, as they directly influence the quality, safety, and efficacy of the final Active Pharmaceutical Ingredient (API). Understanding its properties and synthesis is therefore not merely an academic exercise but a critical component of robust drug development and manufacturing.

Physicochemical Properties

A foundational understanding begins with the compound's core physicochemical characteristics, which dictate its handling, reactivity, and analytical profiles.

| Property | Value | Source |

| CAS Number | 34173-07-4 | |

| Molecular Formula | C₁₀H₉NO₄ | |

| Molecular Weight | 207.19 g/mol | |

| Appearance | White to light yellow or orange powder/crystal | [2] |

| Purity | Typically ≥95% | [3] |

| Storage Temperature | Room Temperature or 2-8°C | [2] |

| InChI Key | KNXFCPRDRVBCIA-UHFFFAOYSA-N |

Synthesis Pathway: Constructing the Benzisoxazole Core

The synthesis of the 1,2-benzisoxazole scaffold is a well-established process in medicinal chemistry.[4] While multiple routes exist, a common and logical approach for this specific molecule involves the cyclization of a suitably substituted salicylonitrile derivative. This method is chosen for its efficiency and the ready availability of starting materials.

The causality behind this synthetic strategy is rooted in the need to form the N-O bond of the isoxazole ring. Starting with a 2,4-dihydroxybenzonitrile, the phenolic hydroxyl group ortho to the nitrile is selectively protected. The remaining hydroxyl group is then oximated, typically using hydroxylamine. The final, critical step is an intramolecular cyclization, often base-mediated, which forms the benzisoxazole ring system. Subsequent esterification yields the target molecule.

Visualizing the Synthesis Workflow

The following diagram outlines a plausible and efficient synthetic pathway.

Caption: Plausible synthesis pathway for the target compound.

Exemplary Synthesis Protocol (Self-Validating)

This protocol is designed as a self-validating system. Each step includes checkpoints and expected outcomes, ensuring that progression to the next stage is based on confirmed results.

Objective: To synthesize this compound.

Materials:

-

2,4-Dihydroxybenzonitrile

-

Benzyl bromide

-

Potassium carbonate

-

Hydroxylamine hydrochloride

-

Sodium hydroxide

-

Methyl chloroacetate

-

Palladium on carbon (10% Pd/C)

-

Solvents: Acetone, Ethanol, Methanol, Dichloromethane

-

Standard laboratory glassware and safety equipment

Methodology:

-

Step 1: Selective Protection of 4-Hydroxyl Group

-

Rationale: To prevent the more reactive 4-OH group from interfering in the subsequent oxime formation at the 2-OH position.

-

Procedure: Dissolve 2,4-dihydroxybenzonitrile (1 eq) in acetone. Add potassium carbonate (1.5 eq) and stir. Add benzyl bromide (1.1 eq) dropwise. Reflux the mixture for 8-12 hours, monitoring by TLC until the starting material is consumed.

-

Work-up & Validation: Filter the mixture and evaporate the solvent. Recrystallize the crude product from ethanol. Confirm the structure of 2-hydroxy-4-(benzyloxy)benzonitrile via ¹H NMR (presence of benzyl protons) and Mass Spectrometry.

-

-

Step 2: Formation of the Benzisoxazole Ring

-

Rationale: This two-part step first forms an oxime intermediate which then undergoes base-catalyzed intramolecular cyclization to yield the stable benzisoxazole ring.

-

Procedure: Reflux the product from Step 1 with hydroxylamine hydrochloride (1.5 eq) and sodium hydroxide (2 eq) in aqueous ethanol for 4-6 hours.

-

Work-up & Validation: Cool the reaction mixture and acidify with HCl to precipitate the product. Filter, wash with water, and dry. The resulting 6-(benzyloxy)-1,2-benzisoxazol-3-amine should be confirmed by IR (disappearance of nitrile peak) and NMR.

-

-

Step 3: Conversion to the Acetic Acid Ester

-

Rationale: Introduction of the acetate moiety at the 3-position is crucial for its role as a synthon.

-

Procedure: Convert the amine from Step 2 to a diazonium salt using NaNO₂/HCl at 0-5°C, followed by a reaction with methyl acrylate (Sandmeyer-type reaction) or by direct alkylation of the corresponding 3-lithiated benzisoxazole with methyl chloroacetate.

-

Work-up & Validation: Extract the product with an organic solvent like dichloromethane. Purify by column chromatography. Confirm the structure of Methyl 2-(6-(benzyloxy)-1,2-benzisoxazol-3-yl)acetate by NMR and MS.

-

-

Step 4: Deprotection to Yield Final Product

-

Rationale: Removal of the benzyl protecting group to reveal the free 6-hydroxy functionality is the final step. Hydrogenolysis is a clean and efficient method.

-

Procedure: Dissolve the protected ester from Step 3 in methanol. Add 10% Pd/C catalyst. Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until TLC indicates complete reaction.

-

Work-up & Validation: Filter the catalyst through Celite and evaporate the solvent. The resulting solid is the target compound, this compound. Final purity should be assessed by HPLC (>95%) and identity confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry.

-

Core Application: A Gateway to Paliperidone

The primary and most critical application of this compound is its role as a key building block in the synthesis of Paliperidone.[1][5] The synthesis involves the N-alkylation of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole with a derivative of the title compound.[5][6][7]

Paliperidone exerts its therapeutic effect primarily through a combination of dopamine D2 and serotonin 5-HT2A receptor antagonism.[1] This dual action is characteristic of atypical antipsychotics, leading to the management of both positive and negative symptoms of schizophrenia with a potentially lower incidence of extrapyramidal side effects compared to older typical antipsychotics.

From Intermediate to API: The Reaction Pathway

The transformation from the intermediate to the final API is a testament to convergent synthesis, where complex molecular fragments are built separately and then joined.

Caption: Synthesis and Mechanism of Action of Paliperidone.

Analytical and Quality Control Regimen

The validation of this compound is non-negotiable in a cGMP environment. A multi-pronged analytical approach is required to ensure identity, strength, and purity.

Standard Quality Specifications

| Parameter | Specification | Method |

| Appearance | White to Light Yellow Crystalline Powder | Visual Inspection |

| Identification | Conforms to the reference spectrum | ¹H NMR, Mass Spectrometry |

| Purity (Assay) | ≥ 95.0% | HPLC |

| Water Content | ≤ 0.5% | Karl Fischer Titration |

| Residue on Ignition | ≤ 0.1% | USP <281> |

Protocol: HPLC Purity Determination

This protocol provides a robust method for determining the purity of the compound and identifying any process-related impurities.

Objective: To quantify the purity of this compound by reverse-phase HPLC with UV detection.[8]

Instrumentation & Conditions:

-

HPLC System: Agilent 1260 Infinity II or equivalent with UV/Vis detector.

-

Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient:

-

0-2 min: 10% B

-

2-15 min: 10% to 90% B

-

15-18 min: 90% B

-

18-19 min: 90% to 10% B

-

19-25 min: 10% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 280 nm.

-

Injection Volume: 10 µL.

Procedure:

-

Standard Preparation: Accurately weigh ~10 mg of reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.

-

Sample Preparation: Prepare the sample solution in the same manner as the standard.

-

System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%. The tailing factor should be ≤ 2.0.

-

Analysis: Inject the blank (diluent), standard, and sample solutions.

-

Calculation: Calculate the percentage purity using the area normalization method or against the reference standard.

% Purity = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * 100

Safety, Handling, and Storage

Proper handling is essential to ensure personnel safety and maintain compound integrity. While a specific, comprehensive safety data sheet for this exact compound is not widely published, data from structurally related benzisoxazoles and general laboratory chemicals provide a strong basis for handling protocols.[2][9]

GHS Hazard Summary

| Hazard Class | Statement |

| Acute Toxicity, Oral | May be harmful if swallowed.[10] |

| Skin Corrosion/Irritation | May cause skin irritation.[9][11] |

| Serious Eye Damage/Irritation | May cause serious eye irritation.[9] |

| Aquatic Hazard | May be harmful to aquatic life.[10] |

Handling Recommendations:

-

Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[9][11]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[9]

Conclusion

This compound stands as a testament to the enabling power of chemical intermediates in pharmaceutical science. While not an active agent itself, its precise molecular architecture is the foundation upon which the therapeutic properties of Paliperidone are built. A thorough understanding of its synthesis, analytical validation, and safe handling is indispensable for any researcher or drug development professional working in the field of neuropsychiatric medicine. Its journey from a laboratory reagent to a critical component of a life-changing medication underscores the importance of precision and quality at every step of the pharmaceutical supply chain.

References

-

American Elements. This compound. [Link]

-

Interchim. COMBI-BLOCKS INC - Product List. [Link]

-

Vekariya N. A., et al. Synthesis and characterization of related substances of Paliperidone, an antipsychotic agent. Der Pharmacia Lettre, 2011, 3 (6):240-249. [Link]

-

PubChem, National Institutes of Health. Prd_002214. [Link]

-

European Patent Office. Patent EP2454256A1 - Process for the synthesis of paliperidone. [Link]

- Google Patents. US7977480B2 - Synthesis of paliperidone.

- Google Patents. EP2321311B1 - SYNTHESIS OF PALIPERIDONE.

-

HRD Pharm. ODM 2-(1,2-Benzisoxazol-3-yl)acetic acid Factory, Manufacturer. [Link]

-

Global Substance Registration System (GSRS). 2-((4-(6-FLUORO-1,2-BENZISOXAZOL-3-YL)-1-PIPERIDINYL)METHYL)-1,2,3,9-TETRAHYDRO-4H-CARBAZOL-4-ONE. [Link]

-

Movassaghi, M., et al. Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. Organic Letters, 2012, 14(20), 5302-5305. [Link]

-

Prasad, S., et al. Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study. Investigational New Drugs, 2009, 27(6), 534-42. [Link]

- Google Patents.

-

PubChem, National Institutes of Health. 3-(2-(4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl)ethyl)-6,7,8,9-tetrahydro-7-methoxy-2-methyl-4H-pyrido(1,2-a)pyrimidin-4-one. [Link]

-

ResearchGate. Method Development for Meloxicam by Reverse Phase HPLC: New Analytical Technique. [Link]

Sources

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. ODM 2-(1,2-Benzisoxazol-3-yl)acetic acid Factory, Manufacturer | HRD Pharm [hrdpharm.com]

- 3. calpaclab.com [calpaclab.com]

- 4. Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Process for the synthesis of paliperidone - Patent 2454256 [data.epo.org]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. EP2683717B1 - Preparation of 3-[2-[4-((6-fluoro-1, 2-benzisoxazol-3-yl)-l-piperidinyl)-6, 7, 8, 9-tetrahydro-9-hydroxy-2-methyl-4h-pyrido[ 1, 2-a]-pyrimidin-4-one (paliperidone) and paliperidone palmitate. - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. fishersci.com [fishersci.com]

- 10. sigmaaldrich.cn [sigmaaldrich.cn]

- 11. buyat.ppg.com [buyat.ppg.com]

A Technical Guide to the Potential Mechanisms of Action of Methyl 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetate

Abstract

The 1,2-benzisoxazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse array of biological targets.[1][2][3] This has led to the development of clinically significant drugs for a range of therapeutic areas, particularly central nervous system (CNS) disorders.[3] This technical guide focuses on a specific, less-characterized derivative, Methyl 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetate . While direct pharmacological data for this compound is not extensively published, its structural features—specifically the 3-substituted 1,2-benzisoxazole core—allow for the formulation of several well-grounded hypotheses regarding its mechanism of action. This document synthesizes information from the broader class of benzisoxazole derivatives to propose potential biological targets and provides detailed, field-proven experimental protocols for the validation of these hypotheses. The intended audience for this guide includes researchers in pharmacology, medicinal chemistry, and drug development who are investigating novel small-molecule therapeutics.

Introduction: The Benzisoxazole Scaffold as a Pharmacophore

The benzisoxazole ring system, an aromatic bicyclic heterocycle, is a versatile scaffold found in numerous biologically active compounds.[1][2] Its unique electronic and steric properties enable it to serve as a bioisosteric replacement for other functionalities and to form specific, high-affinity interactions with various protein targets. Clinically approved drugs containing this moiety include the atypical antipsychotics risperidone and paliperidone, and the anticonvulsant zonisamide, highlighting the scaffold's success in targeting CNS-related pathways.[4][5]

The diverse biological activities attributed to benzisoxazole derivatives are extensive, encompassing:

-

Antipsychotic and Neuroleptic Activity: Primarily through modulation of dopaminergic and serotonergic receptors.[5][6][7]

-

Anticonvulsant Activity: As demonstrated by zonisamide and other analogues.[1][8]

-

Anticancer Activity: With demonstrated efficacy against various tumor cell lines.[9][10]

-

Acetylcholinesterase (AChE) Inhibition: Offering potential for Alzheimer's disease therapeutics.[5][11]

The subject of this guide, this compound (CAS 34173-07-4), features a key substitution at the 3-position of the benzisoxazole ring.[12] This position is critical for the pharmacological activity of many known benzisoxazole drugs.[5][8] Based on this structural precedent, we can postulate several plausible mechanisms of action for this compound, which will be explored in the subsequent sections.

Physicochemical Properties of the Target Compound

| Property | Value | Source |

| IUPAC Name | Methyl 2-(6-hydroxy-1,2-benzoxazol-3-yl)acetate | PubChem |

| CAS Number | 34173-07-4 | American Elements[12] |

| Molecular Formula | C₁₀H₉NO₄ | PubChem |

| Molecular Weight | 207.18 g/mol | PubChem |

| Structure | (Image of the chemical structure) | - |

Hypothesized Mechanisms of Action & Experimental Validation

Given the extensive polypharmacology of the benzisoxazole class, we propose three primary, testable hypotheses for the mechanism of action of this compound.[3] Each hypothesis is accompanied by a detailed experimental workflow designed for validation.

Hypothesis 1: Modulation of Dopamine D₂ and Serotonin 5-HT₂ₐ Receptors

Rationale: The most prominent therapeutic application of 3-substituted benzisoxazoles is in the treatment of schizophrenia and other psychoses, with activity attributed to antagonism at dopamine D₂ and serotonin 5-HT₂ₐ receptors.[3][5][6] The atypical antipsychotic profile of drugs like risperidone stems from a balanced affinity for these two G-protein coupled receptors (GPCRs).[10] It is plausible that the title compound shares this mechanism.

Proposed Signaling Pathway:

Caption: Hypothesized antagonism of D₂ and 5-HT₂ₐ receptors.

Experimental Validation Workflow: GPCR Affinity and Functional Assays

This workflow is designed to first determine if the compound binds to the target receptors (affinity) and then to characterize the nature of that binding (functional antagonism or agonism).

Caption: Workflow for validating D₂/5-HT₂ₐ receptor antagonism.

Protocol 1: Radioligand Binding Assay for D₂ Receptor Affinity

-

Objective: To determine the binding affinity (Kᵢ) of the test compound for the human dopamine D₂ receptor.

-

Principle: This is a competitive binding assay where the test compound competes with a known high-affinity radiolabeled ligand ([³H]Spiperone) for binding to membranes prepared from cells expressing the D₂ receptor.

-

Materials:

-

Cell Membranes: HEK293 or CHO cells stably expressing human D₂ receptors.

-

Radioligand: [³H]Spiperone (Specific Activity ~70-90 Ci/mmol).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Non-specific Binding Control: Haloperidol (10 µM final concentration).

-

Test Compound: Stock solution in DMSO, serially diluted.

-

96-well microplates, glass fiber filters, scintillation counter, and scintillation fluid.

-

-

Methodology:

-

Preparation: Prepare serial dilutions of the test compound in assay buffer. The final DMSO concentration in the assay should not exceed 0.5%.

-

Assay Setup (per well):

-

Total Binding: 50 µL Assay Buffer, 50 µL [³H]Spiperone (at Kₔ concentration, e.g., 0.2 nM), 50 µL cell membrane preparation (e.g., 10-20 µg protein).

-

Non-specific Binding (NSB): 50 µL Haloperidol (10 µM), 50 µL [³H]Spiperone, 50 µL cell membranes.

-

Test Compound: 50 µL of test compound dilution, 50 µL [³H]Spiperone, 50 µL cell membranes.

-

-

Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation.

-

Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters 3 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).

-

Plot the percentage inhibition of specific binding versus the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

-

-

Self-Validation: The assay includes positive (unlabeled ligand) and negative (vehicle) controls. The specific binding should be >80% of total binding for the assay to be considered valid.

(A similar protocol would be employed for the 5-HT₂ₐ receptor, typically using [³H]Ketanserin as the radioligand and risperidone or ketanserin for non-specific binding.)

Hypothesis 2: Inhibition of Cyclooxygenase (COX) Enzymes

Rationale: Many heterocyclic compounds, including some benzisoxazole derivatives, have demonstrated anti-inflammatory activity.[1][2][9] A primary mechanism for non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of COX-1 and COX-2 enzymes, which are key to the synthesis of pro-inflammatory prostaglandins. The phenolic hydroxyl group on the benzisoxazole ring could play a role in this activity, similar to other phenolic NSAIDs.

Protocol 2: COX-1/COX-2 Inhibition Assay (Fluorometric)

-

Objective: To determine the potency and selectivity of the test compound in inhibiting the peroxidase activity of human COX-1 and COX-2 enzymes.

-

Principle: The peroxidase activity of COX is quantified using a fluorometric probe (e.g., Amplex Red), which is converted into a highly fluorescent product (resorufin) in the presence of horseradish peroxidase (HRP) and the H₂O₂ produced during the COX reaction.

-

Materials:

-

Enzymes: Purified human recombinant COX-1 and COX-2.

-

Substrate: Arachidonic Acid.

-

Probe: Amplex Red reagent.

-

Cofactor: Heme.

-

Assay Buffer: 100 mM Tris-HCl, pH 8.0.

-

Positive Controls: SC-560 (COX-1 selective inhibitor), Celecoxib (COX-2 selective inhibitor).

-

Fluorescence microplate reader (Ex/Em = 530-560/590 nm).

-

-

Methodology:

-

Enzyme Preparation: Prepare separate working solutions of COX-1 and COX-2 with heme in chilled assay buffer.

-

Assay Setup (in duplicate plates, one for COX-1, one for COX-2):

-

To each well, add 80 µL of assay buffer containing the Amplex Red probe and HRP.

-

Add 10 µL of the test compound dilution or control (vehicle, SC-560, Celecoxib).

-

Incubate for 10 minutes at room temperature, protected from light.

-

-

Reaction Initiation: Add 10 µL of the appropriate enzyme (COX-1 or COX-2) to each well.

-

Substrate Addition: Immediately initiate the reaction by adding 10 µL of arachidonic acid solution.

-

Measurement: Immediately begin kinetic measurement of fluorescence intensity every minute for 10-20 minutes.

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

-

Determine the percentage inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot percentage inhibition vs. log concentration and fit the curve to determine the IC₅₀ for both COX-1 and COX-2.

-

Calculate the COX-2 selectivity index = IC₅₀(COX-1) / IC₅₀(COX-2).

-

-

Hypothesis 3: Anticancer Activity via Kinase Inhibition or Pro-apoptotic Pathways

Rationale: Benzisoxazole derivatives have been reported to possess anticancer properties, with some acting as prodrugs for cytotoxic agents or inhibiting key signaling pathways involved in cell proliferation and survival.[9][10] The substitution pattern of the title compound could facilitate interaction with the ATP-binding pocket of various kinases or trigger apoptosis through mechanisms that remain to be elucidated.

Protocol 3: Cell Viability Assay (MTT/XTT) in Cancer Cell Lines

-

Objective: To screen for cytotoxic or cytostatic activity of the test compound against a panel of human cancer cell lines.

-

Principle: The MTT (or XTT) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium salt (MTT) to form an insoluble purple formazan product, which can be quantified spectrophotometrically.

-

Materials:

-

Cancer Cell Lines: A representative panel, e.g., MCF-7 (breast), HT-29 (colon), A549 (lung), and a non-cancerous control cell line like HEK293.[9]

-

Culture Medium: Appropriate for each cell line (e.g., DMEM, RPMI-1640) with 10% FBS.

-

MTT Reagent: 5 mg/mL in PBS.

-

Solubilization Buffer: e.g., DMSO or a solution of 0.01 M HCl in 10% SDS.

-

Positive Control: Doxorubicin or Paclitaxel.

-

96-well cell culture plates, spectrophotometer (570 nm).

-

-

Methodology:

-

Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound (and controls). Include vehicle-only wells.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT reagent to each well and incubate for another 3-4 hours until formazan crystals are visible.

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100.

-

Plot the percentage of viability vs. log concentration of the test compound and fit the data to determine the GI₅₀ (concentration for 50% growth inhibition).

-

-

Conclusion and Future Directions

This compound belongs to a chemical class with a proven track record of yielding potent, clinically relevant drugs.[1][2][9] While its specific mechanism of action remains uncharacterized, its structure strongly suggests potential activity as a modulator of CNS receptors (D₂/5-HT₂ₐ), an inhibitor of inflammatory enzymes (COX-1/2), or as an anticancer agent.

The experimental workflows detailed in this guide provide a clear, logical, and robust pathway for investigating these hypotheses. A positive result in the primary GPCR binding assays would warrant progression to functional and cell-based signaling assays, followed by in vivo behavioral models for psychosis. Similarly, significant activity in the COX or cancer cell viability screens would open distinct avenues of investigation into its potential as an anti-inflammatory or oncologic therapeutic. The logical progression from high-throughput screening to more complex, hypothesis-driven assays is essential for the efficient and effective characterization of this promising compound.

References

-

Benzisoxazole Derivatives : Synthesis and Their Therapeutic Significance in Medicinal Chemistry - ResearchGate. (2025). ResearchGate. [Link]

-

Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC - NIH. National Center for Biotechnology Information. [Link]

-

Benzisoxazole - Wikipedia. Wikipedia. [Link]

-

Overview on Diverse Biological Activities of Benzisoxazole Derivatives - ResearchGate. (2024). ResearchGate. [Link]

-

Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. (2015). International Journal of ChemTech Research. [Link]

-

Benzisoxazole – Knowledge and References - Taylor & Francis. Taylor & Francis Online. [Link]

-

Studies on 3-substituted 1,2-benzisoxazole derivatives. 6. Syntheses of 3-(sulfamoylmethyl). Chemical & Pharmaceutical Bulletin. [Link]

-

[3-substituted 1,2-benzisoxazole and their neuroleptic activity] - PubMed. PubMed. [Link]

-

Microwave-Promoted Synthesis of 3-Amino-Substituted 1,2-Benzisoxazoles - ResearchGate. (2025). ResearchGate. [Link]

-

(PDF) THERAPEUTIC VALUE OF 1, 2 -BENZISOXAZOLES - ResearchGate. ResearchGate. [Link]

-

This compound | CAS 34173-07-4 - American Elements. American Elements. [Link]

-

1, 2-Benzisoxazole: A Privileged Structure with a Potential for Polypharmacology. Bentham Science. [Link]

Sources

- 1. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1, 2-Benzisoxazole: A Privileged Structure with a Potential for Polypharmacology | Bentham Science [eurekaselect.com]

- 4. Benzisoxazole - Wikipedia [en.wikipedia.org]

- 5. e-journals.in [e-journals.in]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. [3-substituted 1,2-benzisoxazole and their neuroleptic activity] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Studies on 3-substituted 1,2-benzisoxazole derivatives. 6. Syntheses of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives and their anticonvulsant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. americanelements.com [americanelements.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of Methyl 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The 1,2-benzisoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from antipsychotics to anticonvulsants.[3] The precise substitution pattern on this heterocyclic system dictates its biological activity and pharmacokinetic profile. Methyl 2-(6-hydroxy-1,2-benzisoxazol-3-yl)acetate combines the benzisoxazole core with a hydroxyl group at the 6-position and a methyl acetate moiety at the 3-position. Understanding the spectroscopic signature of this molecule is crucial for its synthesis, characterization, and subsequent development.

This technical guide will delve into the predicted spectroscopic data for this compound, drawing on established principles of spectroscopy and data from analogous compounds. Each section will provide a detailed rationale for the predicted spectral features, offering insights into the experimental choices and data interpretation.

Molecular Structure and Numbering

A clear understanding of the molecular structure and atom numbering is fundamental for spectroscopic analysis, particularly for NMR assignments.

Figure 1. Molecular structure and atom numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The following sections provide predicted ¹H and ¹³C NMR data for the title compound, based on the analysis of its structural components and related molecules.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the acetate group, the methyl protons of the ester, and the hydroxyl proton. The chemical shifts are influenced by the electronic environment of each proton.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| H4 | 7.4 - 7.6 | d | 8.5 - 9.0 | Located ortho to the isoxazole oxygen, expected to be downfield. Coupled to H5. |

| H5 | 6.8 - 7.0 | dd | 8.5 - 9.0, 2.0 - 2.5 | Influenced by both the hydroxyl group and the isoxazole ring. Coupled to H4 and H7. |

| H7 | 6.9 - 7.1 | d | 2.0 - 2.5 | Located ortho to the hydroxyl group, showing only meta coupling to H5. |

| -OH | 9.0 - 10.0 | br s | - | Phenolic protons are typically broad and downfield, and their chemical shift is concentration and solvent dependent. |

| -CH₂- | ~3.9 | s | - | Methylene group adjacent to the benzisoxazole ring and the carbonyl group. |

| -OCH₃ | ~3.7 | s | - | Methyl group of the ester, deshielded by the adjacent oxygen atom. |

Note: Predicted chemical shifts are relative to TMS (δ 0.00) and can vary based on the solvent used. Data for related compounds such as N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide show aromatic protons in the range of 7.74-8.34 ppm, which helps in bracketing the expected shifts.[4]

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum will provide a single peak for each unique carbon atom in the molecule. The chemical shifts are predicted based on the known effects of the substituents on the benzisoxazole ring and the acetate moiety.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C3 | 158 - 162 | Carbon of the isoxazole ring attached to the acetate group, highly deshielded. |

| C3a | 118 - 122 | Bridgehead carbon of the benzisoxazole ring. |

| C4 | 110 - 114 | Aromatic carbon ortho to the hydroxyl group. |

| C5 | 120 - 124 | Aromatic carbon meta to the hydroxyl group. |

| C6 | 155 - 159 | Aromatic carbon bearing the hydroxyl group, significantly deshielded. |

| C7 | 98 - 102 | Aromatic carbon ortho to the hydroxyl group and adjacent to the isoxazole ring. |

| C7a | 162 - 166 | Bridgehead carbon of the benzisoxazole ring adjacent to the isoxazole oxygen. |

| -CH₂- | 33 - 37 | Methylene carbon of the acetate group. |

| C=O | 168 - 172 | Carbonyl carbon of the ester. |

| -OCH₃ | 52 - 55 | Methyl carbon of the ester. |

Note: Aromatic carbons in substituted benzisoxazoles typically appear in the range of 110-160 ppm.[3] The predicted shifts for the title compound are refined based on the specific electronic effects of the hydroxyl and methyl acetate groups. For comparison, the methylene carbon in N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide is observed at 34.9 ppm.[4]

Experimental Protocol for NMR Data Acquisition

To ensure high-quality and reproducible NMR data, the following protocol is recommended:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts, particularly for the hydroxyl proton.

-

Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to a range of -2 to 12 ppm.

-

Employ a sufficient number of scans (typically 16 to 64) to achieve a good signal-to-noise ratio.

-

Process the data with an appropriate line broadening factor (e.g., 0.3 Hz) to enhance resolution.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to obtain a single peak for each carbon.

-

Set the spectral width to a range of 0 to 200 ppm.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

2D NMR Experiments (Optional but Recommended):

-

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks, confirming the relationships between H4, H5, and H7.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon, aiding in the definitive assignment of both ¹H and ¹³C spectra.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is invaluable for assigning quaternary carbons and confirming the overall connectivity of the molecule.

-

Figure 2. Recommended workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, carbonyl, and aromatic moieties.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity | Rationale |

| 3200 - 3500 | O-H stretch (phenolic) | Broad, Strong | Characteristic of a hydrogen-bonded hydroxyl group. |

| 3000 - 3100 | C-H stretch (aromatic) | Medium | Typical for C-H bonds on a benzene ring. |

| 2850 - 3000 | C-H stretch (aliphatic) | Medium | Corresponding to the methylene and methyl groups of the acetate moiety. |

| ~1735 | C=O stretch (ester) | Strong | A strong, sharp peak characteristic of a saturated ester carbonyl. |

| 1600 - 1620 | C=N stretch (isoxazole) & C=C stretch (aromatic) | Medium | Overlapping vibrations from the heterocyclic and aromatic rings. |

| 1450 - 1580 | C=C stretch (aromatic) | Medium to Strong | Multiple bands are expected in this region due to the aromatic ring. |

| 1200 - 1300 | C-O stretch (ester) | Strong | Asymmetric C-O-C stretching of the ester group. |

| 1000 - 1150 | C-O stretch (ester & phenol) | Strong | Symmetric C-O-C stretching of the ester and C-O stretching of the phenol. |

Note: The IR spectrum of N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide shows a C=O stretch at 1662 cm⁻¹, which is lower than a typical ester due to the amide functionality.[4] A standard ester carbonyl stretch is expected to be at a higher wavenumber. General IR absorption tables confirm the expected ranges for the other functional groups.[5]

Experimental Protocol for IR Data Acquisition

-

Sample Preparation:

-

For solid samples (KBr pellet): Grind a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg) using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

For solid or liquid samples (ATR): Place a small amount of the sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

-

Background Collection: Record a background spectrum of the empty sample holder (or the clean ATR crystal) to subtract atmospheric (CO₂, H₂O) and instrumental interferences.

-

Sample Analysis: Place the prepared sample in the spectrometer and collect the spectrum.

-

Data Acquisition: Co-add 16 to 32 scans to improve the signal-to-noise ratio over a spectral range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and elucidating its structure.

Predicted Mass Fragmentation Pattern

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₁₀H₉NO₄, MW = 207.18 g/mol ). The fragmentation pattern will be dictated by the stability of the resulting fragments.

| m/z Value | Proposed Fragment | Fragmentation Pathway |

| 207 | [M]⁺ | Molecular ion |

| 148 | [M - COOCH₃]⁺ | Loss of the methyl acetate radical. |

| 120 | [M - COOCH₃ - CO]⁺ | Subsequent loss of carbon monoxide from the benzisoxazole ring. |

| 92 | [C₆H₄O]⁺ | Fragmentation of the benzisoxazole core. |

| 59 | [COOCH₃]⁺ | Cleavage of the bond between the methylene group and the benzisoxazole ring. |

Note: The fragmentation of the 1,2-benzisoxazole ring often involves the loss of CO.[3] The mass spectrum of N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide shows a fragment corresponding to the loss of the chloromethyl group, supporting the proposed fragmentation of the side chain.[4]

Figure 3. Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile compounds.

-

Ionization: Utilize Electron Ionization (EI) at 70 eV to induce fragmentation and generate a characteristic mass spectrum. For confirmation of the molecular weight, a soft ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to favor the formation of the molecular ion.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a quadrupole, time-of-flight (TOF), or ion trap mass analyzer.

-

Detection: Detect the separated ions and generate a mass spectrum, plotting ion intensity versus m/z.

-

High-Resolution Mass Spectrometry (HRMS): For unambiguous elemental composition determination of the molecular ion and key fragments, perform HRMS analysis.

Synthesis and Purity Considerations

A plausible synthetic route to this compound involves the cyclization of an appropriately substituted o-hydroxy ketoxime.[6] Understanding the synthesis is crucial as it informs on potential impurities that may be observed in the spectra. Common impurities could include starting materials, reaction byproducts, or regioisomers. Spectroscopic analysis, particularly NMR, is essential for confirming the desired product's formation and assessing its purity.

Conclusion

This technical guide provides a comprehensive predictive framework for the spectroscopic characterization of this compound. By synthesizing data from analogous compounds and applying fundamental spectroscopic principles, we have outlined the expected ¹H NMR, ¹³C NMR, IR, and MS data. The detailed experimental protocols provided will enable researchers to acquire high-quality data for the unambiguous structural confirmation and purity assessment of this and related compounds, thereby supporting the advancement of drug discovery and development programs.

References

- Chalkha, M., Nour, H., Chebbac, K., Ramli, Y., & El Yazidi, M. (2022). Synthesis, Characterization, DFT Mechanistic Study, Antimicrobial Activity, Molecular Modeling, and ADMET Properties of Novel Pyrazole-isoxazoline Hybrids. ACS Omega, 7(50), 46869–46884.

- Krasovska, M. V., Zhuravel, I. O., & Kovalenko, S. M. (2018). N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide. Molbank, 2018(4), M1023.

-

American Elements. (n.d.). This compound. Retrieved from [Link]

-

Freie Universität Berlin. (2015). Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. Retrieved from [Link]

- Gawinecki, R., Kolehmainen, E., Czeleń, P., & Skotnicka, A. (2013). Synthesis and Structural Characterization of Substituted 2-Phenacylbenzoxazoles. Molecules, 18(2), 2244–2263.

-

The Royal Society of Chemistry. (2015). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR characteristic chemical shifts ( , J/Hz) for compounds 1-10. Retrieved from [Link]

- Ali, A. A.-M., El-Sayed, M. A.-M., & Ahmed, B. M. (2023).

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

- Srivastava, R. M., Mendes e Silva, L. M., & Bhattacharyya, J. (1989). 13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Journal of the Brazilian Chemical Society, 0(0).

-

ResearchGate. (n.d.). Scheme 3. Mass fragmentation pattern of compounds 3a and 3b. Retrieved from [Link]

- Kumar, V., & Sharma, P. (2017). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Advances, 7(71), 44855–44877.

-

ResearchGate. (2008). (PDF) Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. Retrieved from [Link]

- Lee, C. K., & Lee, I.-S. H. (2008). NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. Journal of the Korean Chemical Society, 52(5), 509–516.

- Sharma, D. K., & Singh, A. (2015). Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. Chemical Science Transactions, 5(1), 8–20.

- Claramunt, R. M., Bouissane, L., Elguero, J., & García, M. A. (2021).

- Ali, A. A.-M., El-Sayed, M. A.-M., & Ahmed, B. M. (2022). Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives. Oriental Journal of Chemistry, 38(1).

- Deering, R. W., Whalen, K. E., Alvarez, I., Daffinee, K., & Rowley, D. C. (2021). Identification of a Bacteria-produced Benzisoxazole with Antibiotic Activity against Multi-drug Resistant Acinetobacter. The Journal of Antibiotics, 74(2), 114–121.

-

ResearchGate. (n.d.). The spectra of benzo[d]isoxazol-3[2H]-one (2). Retrieved from [Link]

- Claramunt, R. M., Bouissane, L., Elguero, J., & García, M. A. (2021).

-

NIST. (n.d.). 1,2-Benzisoxazole. Retrieved from [Link]

- Kumar, V., & Sharma, P. (2017). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Advances, 7(71), 44855–44877.

- Uno, H., Kurokawa, M., Natsuka, K., Yamato, Y., & Nishimura, H. (1979). Studies on 3-substituted 1,2-benzisoxazole derivatives. 6. Syntheses of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives and their anticonvulsant activities. Journal of Medicinal Chemistry, 22(2), 180–183.

-

ResearchGate. (n.d.). ¹³C NMR carbonyl signals for: a 5-(2-nitrobenzylidenethiobarbiturate 3f. Retrieved from [Link]

- Harvey, D. J. (2019). Mass spectrometric fragmentation of trimethylsilyl and related alkylsilyl derivatives. Mass Spectrometry Reviews, 38(4-5), 329–435.

- El-Dean, A. M. K., Geies, A. A., & Badr, M. Z. A. (2008). Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. Journal of the Serbian Chemical Society, 73(6), 639–650.

- Jiao, P., Li, Z., & Ye, Q. (2002). Electron impact mass spectral fragmentation of chiral bisbenzoxazole, bisbenzothiazole and biscarbamide derivatives of 2,2-dimethyl-1,3-dioxolane. Journal of the Chinese Chemical Society, 49(5), 849–856.

- Tahir, M. N., Ahmad, I., Butt, M. S., & Ashfaq, M. (2018). Crystal structure, Hirshfeld surface analysis and density functional theory study of 6-methyl-2-[(5-methylisoxazol-3-yl)methyl]-1H-benzimidazole.

- Zia-ur-Rehman, M., Siddiqui, H. L., Naeem, S., Ahmad, I., & Arshad, M. N. (2010). Methyl 2-(1,1,3-trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetate: a monoclinic polymorph. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 12), o3191.

-

SciSpace. (2014). Infrared Absorption Band Assignment in Benzanilide and Some of its p-Substituted Derivatives. Retrieved from [Link]

- Kassab, R. M., & El-Hashash, M. A. (2017). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Thiazolo[3,2-a]Pyrimidines. Journal of Heterocyclic Chemistry, 54(1), 225–232.

-

The Royal Society of Chemistry. (n.d.). Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2. Retrieved from [Link]

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. e-journals.in [e-journals.in]

A Technical Guide to the Physicochemical Characterization of Methyl 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetate

Introduction

The 1,2-benzisoxazole scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous pharmacologically active agents with applications ranging from antipsychotic to antimicrobial and anti-inflammatory therapies.[1][2] The specific functionalization of this heterocyclic system allows for the fine-tuning of a compound's biological activity and physicochemical properties. This guide focuses on a particular derivative, Methyl 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetate, a compound of interest for researchers in drug discovery and development.

The journey from a newly synthesized compound to a potential drug candidate is paved with rigorous characterization. Among the most fundamental of these characterizations are the determination of its physical properties, namely its melting point and solubility. These parameters are critical indicators of purity, stability, and bioavailability, and they profoundly influence downstream processes such as formulation and administration.

This document provides an in-depth technical overview of the standard methodologies for determining the melting point and solubility of this compound. It is designed to equip researchers, scientists, and drug development professionals with both the practical steps and the underlying scientific principles necessary for robust and reliable characterization.

Compound Profile: this compound

While extensive experimental data for this specific molecule is not widely available in public literature, its fundamental properties can be derived from its chemical structure.

| Property | Data | Source |

| Chemical Formula | C₁₀H₉NO₄ | [3] |

| Molecular Weight | 207.18 g/mol | Chemdiv |

| CAS Number | 34173-07-4 | [4] |

| Melting Point | Not specified in literature | N/A |

| Solubility | Not specified in literature | N/A |

The absence of established melting point and solubility data necessitates the experimental determination of these properties for any newly synthesized batch of this compound. The following sections detail the authoritative protocols for achieving this.

Part 1: Melting Point Determination

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range. The presence of impurities typically depresses the melting point and broadens the melting range.[5] Therefore, melting point determination is a crucial first step in assessing the purity of a synthesized compound.

Principle of the Capillary Method

The most common and accessible method for determining the melting point of an organic solid is the capillary method.[6] This technique involves heating a small sample of the compound in a sealed capillary tube within a calibrated heating block and observing the temperature range over which it melts.

Experimental Protocol

-

Sample Preparation:

-

Ensure the sample of this compound is completely dry and finely powdered. Moisture or residual solvent can act as an impurity, leading to an inaccurate melting point reading.[7]

-

Place a small amount of the powdered sample onto a clean, dry surface.

-

Gently tap the open end of a capillary tube onto the sample to introduce a small amount of the solid.[7]

-

Invert the tube and tap it gently on a hard surface to pack the solid into the closed end. The packed sample should be approximately 2-3 mm in height.[5]

-

-

Apparatus Setup and Measurement:

-

Insert the capillary tube into the heating block of a melting point apparatus.[7]

-

If the approximate melting point is unknown, a rapid preliminary heating (10-20°C per minute) can be performed to establish a rough estimate.[5]

-

For an accurate measurement, allow the apparatus to cool to at least 20°C below the estimated melting point.

-

Begin heating at a slow, controlled rate, typically 1-2°C per minute, as the melting point is approached. This slow heating rate is critical for ensuring thermal equilibrium between the sample, the heating block, and the thermometer.

-

-

Observation and Recording:

-

Observe the sample closely through the magnifying eyepiece.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue to observe and record the temperature at which the entire sample has completely liquefied (the end of the melting range).[7]

-

A sharp melting range (typically 0.5-2°C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.[5]

-

Workflow for Melting Point Determination

Caption: Workflow for determining melting point via the capillary method.

Part 2: Solubility Assessment

Solubility is a measure of the maximum amount of a substance that can dissolve in a given amount of solvent at a specific temperature. This property is fundamental to drug development, influencing everything from purification and formulation to absorption and distribution in the body. A qualitative assessment of solubility in a range of solvents can provide valuable insights into the polarity and functional groups present in a molecule.[8]

Principle of Qualitative Solubility Testing

The principle of "like dissolves like" is the foundation of solubility. Polar compounds tend to dissolve in polar solvents, while nonpolar compounds are more soluble in nonpolar solvents.[9] By testing the solubility of this compound in a series of solvents with varying polarities and pH, we can infer its structural characteristics.

Experimental Protocol

-

General Procedure:

-

Place approximately 10-20 mg of the solid compound into a small test tube.

-

Add 1 mL of the chosen solvent in portions, shaking vigorously after each addition.[8][10]

-

Observe whether the solid dissolves completely. If it does, the compound is considered "soluble" in that solvent. If a significant portion remains undissolved, it is "insoluble."

-

-

Solvent Selection and Interpretation:

-

Water: Solubility in water suggests the presence of polar functional groups that can form hydrogen bonds.[11] Given the hydroxyl (-OH) and ester groups in this compound, some degree of water solubility might be expected, though the aromatic rings will decrease it.

-

5% Sodium Hydroxide (NaOH) Solution: Solubility in aqueous NaOH indicates the presence of an acidic functional group. The phenolic hydroxyl group on the benzisoxazole ring is acidic and should react with NaOH to form a water-soluble sodium salt.[10]

-

5% Sodium Bicarbonate (NaHCO₃) Solution: Sodium bicarbonate is a weaker base than NaOH. Solubility in this solution typically indicates the presence of a relatively strong acid, such as a carboxylic acid. The phenolic -OH is unlikely to be acidic enough to dissolve in NaHCO₃.[11]

-

5% Hydrochloric Acid (HCl) Solution: Solubility in aqueous HCl suggests the presence of a basic functional group, such as an amine.[10] The nitrogen atom in the isoxazole ring of the target compound is not strongly basic, so solubility in HCl is not expected.

-

Organic Solvents (e.g., Methanol, Ethanol, Dichloromethane, Diethyl Ether): Solubility in these solvents provides further information about the compound's polarity. Methanol and ethanol are polar protic solvents, while dichloromethane is a polar aprotic solvent, and diethyl ether is relatively nonpolar. A related compound, 2-(1,2-Benzisoxazol-3-yl)acetic acid, is noted to be soluble in methanol.[12]

-

Logical Flow for Solubility Testing

Caption: Decision tree for the qualitative solubility assessment of an organic compound.

Conclusion

The determination of melting point and solubility are indispensable first steps in the characterization of any novel compound, including this compound. These properties provide a foundational understanding of a molecule's identity, purity, and behavior in various chemical environments. The protocols detailed in this guide represent robust, validated methods that, when executed with precision, yield reliable data crucial for advancing a compound through the drug discovery and development pipeline. Adherence to these fundamental characterization techniques ensures the integrity of subsequent research and is a hallmark of scientific rigor.

References

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-